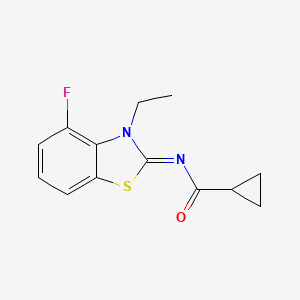

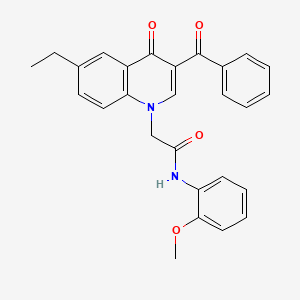

![molecular formula C29H33N3O5S2 B2834027 Ethyl 6-benzyl-2-(4-(piperidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate CAS No. 379701-67-4](/img/structure/B2834027.png)

Ethyl 6-benzyl-2-(4-(piperidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“Ethyl 6-benzyl-2-(4-(piperidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate” is a complex organic compound. It is a derivative of sulfonamides, which are known for their wide spectrum of biological activities . Sulfonamides conjugated with acetamide fragments exhibit antimicrobial and anticancer activities . This compound is also related to piperidine derivatives, which are important synthetic fragments for designing drugs .

Synthesis Analysis

The synthesis of such compounds often involves the use of key starting materials like 4-(piperidin-1-ylsulfonyl)aniline . These are then converted to the corresponding chloroacetamide derivatives by reaction with chloroacetyl chloride in DMF at room temperature . The target compounds are then synthesized from these intermediates .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using techniques like 13 C-NMR . For example, a 13 C-NMR (DMSO-d 6) analysis of a similar compound yielded the following results: δ = 165.2 (C=O), 153.4 ©, 138.3 ©, 132.1 (CH), 129.8 (CH), 121.7 (CH), 120.4 ©, 115.6 ©, 113.1 (CH), 47.0 (CH 2), 44.0 (CH 2), 25.1 (CH 2), 23.4 (CH 2) ppm .Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be similar to those of other sulfonamide and piperidine derivatives . These reactions can include free radical bromination, nucleophilic substitution, and oxidation .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be determined using various analytical techniques. For instance, the yield and melting point of a similar compound were found to be 91% and 75–76 °C respectively .Scientific Research Applications

- Piperidine derivatives have been explored for their potential as anticancer agents. This compound’s benzyl and piperidine moieties could play a role in inhibiting cancer cell growth or metastasis .

- Researchers might assess its efficacy against specific viruses, such as HIV, using in vitro or in vivo models .

- The benzamido group suggests potential enzyme inhibition. Researchers could investigate its interaction with specific enzymes, such as dihydrofolate reductase (DHFR) .

Anticancer Agents

Antiviral Activity

Enzyme Inhibition

Mechanism of Action

The mechanism of action of sulfonamide derivatives often involves the inhibition of dihydrofolate reductase (DHFR), which is a prominent mechanism through which these compounds exhibit antimicrobial and antitumor activities . A molecular docking study can be performed to identify the mode of action of the synthesized compounds and their binding interactions with the active sites of DHFR .

Future Directions

The future directions for research on this compound could involve further exploration of its biological activities and potential applications in drug design . This could include screening for cytotoxic activity against various cell lines , as well as the discovery and biological evaluation of potential drugs containing this compound .

properties

IUPAC Name |

ethyl 6-benzyl-2-[(4-piperidin-1-ylsulfonylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H33N3O5S2/c1-2-37-29(34)26-24-15-18-31(19-21-9-5-3-6-10-21)20-25(24)38-28(26)30-27(33)22-11-13-23(14-12-22)39(35,36)32-16-7-4-8-17-32/h3,5-6,9-14H,2,4,7-8,15-20H2,1H3,(H,30,33) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRMYMKBZRRDZNF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC2=C1CCN(C2)CC3=CC=CC=C3)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCCCC5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H33N3O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

567.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

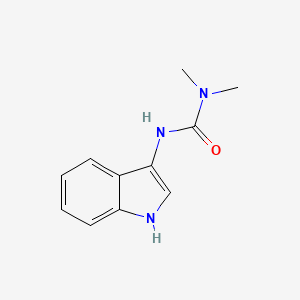

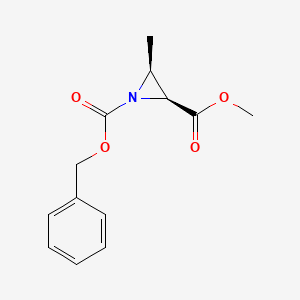

![1-cyano-N-[(3,4-dimethoxyphenyl)methyl]methanesulfonamide](/img/structure/B2833949.png)

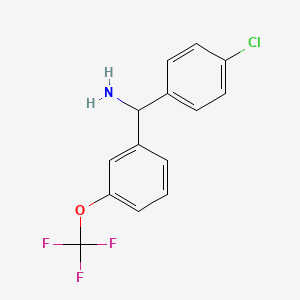

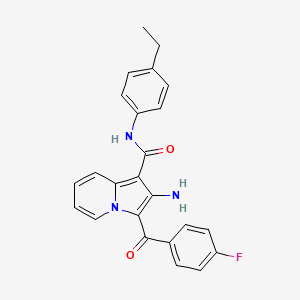

![N-(3,4-dimethoxyphenethyl)-6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2833955.png)

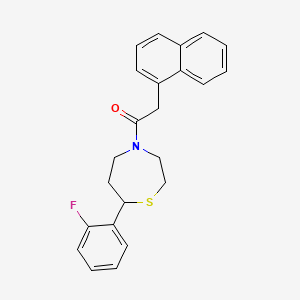

![N1-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-N2-(isoxazol-3-yl)oxalamide](/img/structure/B2833966.png)